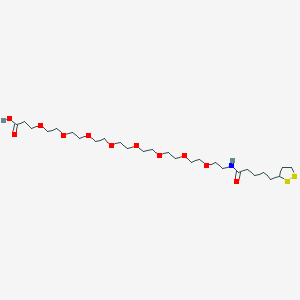

Lipoamido-PEG8-acid

Description

The exact mass of the compound this compound is 629.29035379 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXLXWMWZSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51NO11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG8-acid

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG8-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and characterization data.

Introduction

This compound is a valuable crosslinking reagent that features a lipoic acid moiety and a terminal carboxylic acid, connected by a hydrophilic eight-unit polyethylene glycol (PEG) spacer. The lipoic acid group, with its disulfide bond, provides a strong anchor to metal surfaces like gold nanoparticles, while the terminal carboxylic acid can be conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. The PEG spacer enhances water solubility and reduces steric hindrance, making it an ideal tool for various bioconjugation strategies.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of α-Lipoic acid and Amino-PEG8-acid using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The NHS ester intermediate formed in this two-step process enhances the efficiency of the amidation reaction.[1]

Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from α-Lipoic acid and Amino-PEG8-acid.

Materials:

-

α-Lipoic acid

-

Amino-PEG8-acid[2]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

Procedure:

-

Activation of α-Lipoic Acid:

-

In a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-Lipoic acid (1.0 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

Add EDC-HCl (1.2 equivalents) to the reaction mixture.[3]

-

Stir the reaction at room temperature for 4-6 hours to form the NHS ester of lipoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Coupling Reaction:

-

In a separate flask, dissolve Amino-PEG8-acid (1.0 equivalent) in anhydrous DMF.

-

To this solution, add TEA or DIPEA (2.0 equivalents) to act as a base.

-

Slowly add the activated lipoic acid-NHS ester solution from step 1 to the Amino-PEG8-acid solution.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).[4]

-

-

Work-up:

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials, coupling reagents, and byproducts.

Experimental Protocol: Purification

This protocol provides a general method for the purification of this compound using preparative RP-HPLC.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 40 minutes.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major product peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| α-Lipoic acid | C₈H₁₄O₂S₂ | 206.33 |

| Amino-PEG8-acid | C₁₉H₃₉NO₁₀ | 441.51[2] |

| This compound | C₂₇H₅₁NO₁₁S₂ | 629.83 |

Table 2: Synthesis and Purification Parameters

| Parameter | Value |

| Synthesis | |

| Lipoic Acid:Amino-PEG8-acid Molar Ratio | 1:1 |

| EDC:Lipoic Acid Molar Ratio | 1.2:1 |

| NHS:Lipoic Acid Molar Ratio | 1.2:1 |

| Reaction Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Activation Time | 4-6 hours |

| Coupling Time | 12-16 hours |

| Typical Yield | 70-90% (estimated) |

| Purification | |

| Technique | Preparative RP-HPLC |

| Stationary Phase | C18 Silica |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Detection Wavelength | 220 nm |

| Expected Purity | >95% |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the presence of characteristic peaks for the lipoic acid moiety (protons on the dithiolane ring and the pentanoic acid chain) and the PEG spacer (repeating ethylene glycol units).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product (Expected [M+H]⁺ = 630.84).

-

Analytical RP-HPLC: The purity of the final product can be determined by analytical RP-HPLC, which should show a single major peak.

References

An In-Depth Technical Guide to the Mechanism of Action of Lipoamido-PEG8-acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The advent of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized modern medicine. These modalities offer the promise of highly specific and potent treatment of diseases by either degrading target proteins or delivering cytotoxic payloads directly to diseased cells. The success of these complex molecules is critically dependent on the design and function of the linker, a component that connects the targeting moiety to the effector molecule. The linker is not merely a passive spacer but an active modulator of the therapeutic's efficacy, stability, solubility, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the mechanism of action of Lipoamido-PEG8-acid, a heterobifunctional linker with distinct chemical properties that make it a valuable tool in the development of novel targeted therapies. We will delve into its core functionalities, supported by representative data and detailed experimental protocols, to provide a thorough understanding of its application in drug development.

Core Attributes of the this compound Linker

This compound is a bifunctional linker composed of three key components: a lipoic acid moiety, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features provides a versatile platform for bioconjugation.

-

Lipoic Acid Moiety: This component contains a disulfide bond within a five-membered ring. The disulfide bond can be cleaved under reducing conditions, and the lipoic acid structure can interact with biological systems. Furthermore, the lipoamide can be used for attachment to various surfaces, including gold nanoparticles, through its dithiolane group, offering applications in diagnostics and drug delivery.[1]

-

PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that plays a crucial role in the overall properties of the resulting conjugate.[2][3] The PEG linker enhances water solubility, which is often a challenge for complex biomolecules.[4] It also provides flexibility and spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and facilitating the formation of productive ternary complexes in the case of PROTACs.[5] The PEG8 length is often considered a good balance for improving pharmacokinetics without significantly decreasing in vitro potency.

-

Carboxylic Acid Terminus: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as lysine residues on proteins or antibodies, or amine-functionalized small molecules. This reaction typically proceeds via activation with coupling agents like EDC and NHS to form a stable amide bond.

Mechanism of Action in PROTACs

In the context of PROTACs, the this compound linker serves as the bridge between a ligand that binds to the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.

The key functions of the this compound linker in a PROTAC are:

-

Facilitating Ternary Complex Formation: The length and flexibility of the PEG8 spacer are critical for allowing the POI and E3 ligase to come into close proximity and adopt a productive orientation for ubiquitination. An optimal linker length is crucial to avoid steric hindrance and to promote favorable protein-protein interactions within the ternary complex.

-

Enhancing Solubility and Cell Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The hydrophilic PEG8 linker can significantly improve the aqueous solubility of the PROTAC, which can, in turn, enhance its cell permeability and overall exposure.

The general signaling pathway for a PROTAC is illustrated in the diagram below.

References

Lipoamido-PEG8-acid: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Lipoamido-PEG8-acid, a bifunctional crosslinker crucial in bioconjugation, drug delivery, and surface modification. Understanding its solubility in various solvents is paramount for the successful design and execution of experimental protocols. This document outlines its qualitative solubility, presents a standardized experimental protocol for solubility determination, and illustrates its functional structure.

Core Properties of this compound

This compound possesses a unique structure that dictates its solubility profile. It features a lipoic acid moiety, which provides a stable anchor to metal surfaces like gold, and a terminal carboxylic acid for conjugation to primary amines.[1] Bridging these two functional ends is a hydrophilic polyethylene glycol (PEG) spacer, specifically an octaethylene glycol (PEG8) chain. This PEG linker is the primary contributor to the molecule's solubility in aqueous solutions.[1][2]

Qualitative Solubility Data

For many PEGylated compounds, solubility is also observed in a range of common organic solvents. Based on data for structurally similar PEG8-acid derivatives, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Aqueous | Water | Soluble |

| Phosphate-Buffered Saline (PBS) | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Polar Protic | Acetonitrile | Limited Solubility |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for the quantitative determination of this compound solubility.

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical method.

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

-

Record the precise weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows for the complete dissolution of the compound up to its saturation point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the undissolved solid.

-

To ensure complete removal of solid material, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

-

Report the solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualizing the Structure and Reactivity

To aid in the conceptualization of its application, the following diagram illustrates the key functional components of the this compound molecule.

Caption: Functional domains of this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific buffer and conditions of your experiment.

References

The Hydrophilic PEG8 Spacer: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a critical component in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

Core Concepts: The Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential.[2] These advantages stem from the inherent chemical nature of the polyethylene glycol chain. A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[2]

The primary advantages of incorporating a PEG8 spacer stem from its inherent hydrophilicity, flexibility, and biocompatibility.[3] These properties translate into tangible benefits for the resulting bioconjugate, especially when compared with traditional alkyl chain spacers.[3]

Key benefits include:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The hydrophilic PEG8 spacer helps to counteract the hydrophobicity of the payload, improving the ADC's stability and solubility in aqueous environments. This prevents aggregation, which can compromise manufacturing, reduce stability, and accelerate clearance from circulation.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy for enhancing key drug properties. The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site. Studies have shown a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile, with clearance slowing and exposure (AUC) increasing as the PEG chain length increases, plateauing around eight PEG units.

-

Reduced Immunogenicity: The PEG chain creates a protective hydration shell, shielding the drug from immune recognition.

-

Optimal Spatial Orientation: The defined length of the PEG8 spacer provides precise spatial control between the conjugated molecules. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

A logical diagram illustrating the key advantages of incorporating a PEG8 spacer in bioconjugation is presented below.

Quantitative Data on the Impact of PEG8 Spacers

The decision to incorporate a PEG8 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters of antibody-drug conjugates.

Table 1: Physicochemical Properties of a Representative PEG8 Spacer

| Property | Value |

|---|---|

| Chemical Formula (backbone) | C₁₆H₃₄O₉ |

| Molecular Weight (backbone) | ~370.4 g/mol |

| Spacer Arm Length | ~29.8 Å |

| Number of PEG Units | 8 |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

Table 2: Impact of PEG Spacer Length on Binding Affinity

| Spacer | Dissociation Constant (Kd) in nM |

|---|---|

| No Spacer | 15.3 |

| C6 Alkyl | 25.1 |

| C12 Alkyl | 30.2 |

| PEG8 | 8.7 |

| PEG24 | 5.2 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.

Table 3: Influence of PEG Spacer on ADC Drug-to-Antibody Ratio (DAR)

| Linker Type | Antibody | Payload | Average DAR |

|---|---|---|---|

| Non-PEGylated | Trastuzumab | MMAE | 3.8 |

| PEG2 Spacer | Trastuzumab | MMAE | 3.9 |

| PEG4 Spacer | Trastuzumab | MMAE | 2.5 |

| PEG8 Spacer | Trastuzumab | MMAE | 2.4 |

| PEG12 Spacer | Trastuzumab | MMAE | 3.7 |

| PEG24 Spacer | Trastuzumab | MMAE | 3.0 |

This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction.

Table 4: Effect of PEG Spacer Length on ADC Pharmacokinetics

| ADC Linker | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) |

|---|---|---|

| IgG Control | 330 | 12,000 |

| ADC with PEG2 Linker | 100 | 3,500 |

| ADC with PEG4 Linker | 160 | 5,600 |

| ADC with PEG8 Linker | 280 | 9,800 |

| ADC with PEG12 Linker | 280 | 10,000 |

| ADC with PEG24 Linker | 290 | 10,000 |

Data synthesized from a study on PEGylated glucuronide-MMAE linkers, showing that as the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, plateauing at a length of 8 PEG units.

Experimental Protocols

The successful implementation of a PEG8 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common conjugation strategies and analytical techniques.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker

This protocol describes the synthesis of an ADC by first reacting the NHS ester of the linker with an amine-containing drug, followed by conjugation of the maleimide group to reduced thiol groups on the antibody.

Workflow for ADC Synthesis with a Maleimide-PEG8 Linker

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-PEG8-NHS ester linker

-

Amine-containing cytotoxic payload

-

Reducing agent (e.g., TCEP-HCl)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffers: Conjugation buffer (e.g., PBS with EDTA, pH 7.2), Quenching solution (e.g., N-acetyl cysteine)

-

Non-nucleophilic base (e.g., DIEA)

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Step 1: Formation of Maleimide-PEG8-Drug Intermediate

-

Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

-

Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.

-

Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond. The resulting product is the Maleimide-PEG8-Drug intermediate.

-

-

Step 2: Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.

-

Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

-

Step 3: Conjugation

-

Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

-

Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

-

-

Step 4: Quenching, Purification, and Characterization

-

Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

-

Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.

Materials:

-

Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

-

High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).

-

96-well microplate (UV-transparent).

-

Microplate reader capable of measuring absorbance at 280 nm.

-

Pipettes and sterile pipette tips.

-

Centrifuge with a microplate rotor.

Procedure:

-

Prepare a serial dilution of the PEG stock solution in the assay buffer.

-

In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution (e.g., 50 µL of protein solution with 50 µL of each PEG dilution).

-

Include a control well with protein solution and buffer only (0% PEG).

-

Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.

-

Centrifuge the microplate to pellet any precipitate.

-

Carefully transfer the supernatant to a new UV-transparent microplate.

-

Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.

-

Plot the percentage of soluble protein against the PEG concentration. The concentration of PEG at which 50% of the protein has precipitated can be used as a measure of relative solubility.

Protocol 3: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it an effective method for quantifying the extent of aggregation in a bioconjugate sample.

Materials:

-

Bioconjugate sample

-

SEC column suitable for the molecular weight range of the sample

-

HPLC or UPLC system with a UV detector

-

Mobile phase (e.g., PBS, pH 7.4)

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the bioconjugate sample onto the column.

-

Run the separation at a constant flow rate (e.g., 0.5 mL/min).

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

-

Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.

Visualizing the Impact of PEG8 Spacers

The following diagram illustrates the relationship between PEG linker properties and the resulting performance of the ADC.

Conclusion

The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The strategic incorporation of hydrophilic PEG linkers is a powerful tool for optimizing the performance of bioconjugates. As demonstrated by the compiled experimental data, the length and architecture of PEG linkers can significantly enhance hydrophilicity, reduce aggregation, improve pharmacokinetic profiles, and ultimately lead to superior in vivo efficacy.

References

Lipoamido-PEG8-acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Lipoamido-PEG8-acid, a heterobifunctional crosslinker integral to advancements in drug delivery, surface modification, and proteomics. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for its application, and diagrams of key chemical processes.

Core Compound Specifications

This compound is a versatile molecule featuring a lipoic acid moiety and a terminal carboxylic acid, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a robust anchor to metal surfaces, particularly gold, while the carboxylic acid allows for covalent linkage to primary amines. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

| Property | Value | Reference |

| CAS Number | 1334172-70-1 | [1][2] |

| Molecular Weight | 629.82 g/mol | [2] |

| Molecular Formula | C27H51NO11S2 | [1][2] |

| Purity | Typically ≥95% | |

| Appearance | Solid or viscous liquid | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in methylene chloride, DMAC, DMSO; limited solubility in acetonitrile. |

Key Functional Groups and Their Reactivity

This compound's utility stems from its two distinct reactive ends:

-

Lipoic Acid Moiety: The disulfide bond within the lipoic acid group readily forms stable dative bonds with metal surfaces, most notably gold. This interaction is foundational for the creation of self-assembled monolayers (SAMs) on gold nanoparticles and surfaces.

-

Terminal Carboxylic Acid: This functional group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is typically mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of this compound.

Protocol 1: Surface Modification of Gold Nanoparticles

This protocol details the procedure for creating a self-assembled monolayer of this compound on the surface of gold nanoparticles (AuNPs).

Materials:

-

Gold nanoparticles (AuNPs) in a citrate buffer

-

This compound

-

Deionized water, pH adjusted to 10 with NaOH

-

Centrifuge

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in basic deionized water (pH 10) to a desired concentration. A significant molar excess (e.g., 250-fold) relative to the surface area of the AuNPs is recommended to ensure complete ligand exchange.

-

Ligand Exchange Reaction: Add the this compound solution to the AuNP suspension. Allow the mixture to stir at room temperature overnight to facilitate the displacement of citrate ions and the formation of the lipoic acid-gold dative bonds.

-

Purification of Functionalized AuNPs: Purify the functionalized nanoparticles by repeated centrifugation cycles. After each centrifugation, remove the supernatant and resuspend the pellet in fresh deionized water. This process removes excess, unbound this compound.

-

Characterization: The successful functionalization can be confirmed by monitoring the shift in the surface plasmon resonance (SPR) band of the AuNPs using UV-Vis spectroscopy.

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol outlines the steps for conjugating the carboxylic acid end of this compound to a molecule containing a primary amine.

Materials:

-

This compound functionalized substrate (e.g., AuNPs from Protocol 1) or free this compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution (e.g., 1 M Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound (if not already surface-bound) in the Activation Buffer.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add a 5- to 10-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to consume any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows.

Caption: Workflow for gold nanoparticle surface modification.

Caption: Pathway for amide bond formation.

References

An In-depth Technical Guide on the Role of the Lipoic Acid Group in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental role the lipoic acid group plays in surface binding, particularly in the context of nanotechnology, biosensing, and drug delivery. We will explore the chemical mechanisms, present quantitative data, detail experimental protocols, and visualize key processes to offer a thorough resource for professionals in the field.

Core Principles of Lipoic Acid-Mediated Surface Binding

Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring disulfide-containing compound.[1] Its structure is uniquely suited for surface functionalization, consisting of a five-membered dithiolane ring and a terminal carboxylic acid connected by an alkyl chain.[2] The key to its utility in surface chemistry lies in the interplay between these two functional ends.

The actual binding to surfaces is primarily mediated by the reduced form of lipoic acid, dihydrolipoic acid (DHLA) .[3][4] The disulfide bond in the dithiolane ring of ALA is readily cleaved under reducing conditions to yield two thiol (-SH) groups.[2] These thiol groups have a remarkably high affinity for the surfaces of noble metals, most notably gold (Au).

The binding mechanism involves the formation of strong, stable dative covalent bonds between the sulfur atoms of the thiol groups and the gold atoms on the surface. A significant advantage of using lipoic acid over simple alkanethiols is its ability to form a bidentate linkage. By anchoring to the surface via two sulfur atoms, it provides substantially greater binding strength and stability compared to a monodentate (single thiol) attachment. This enhanced stability is crucial for creating robust and reliable functionalized surfaces.

While the dithiol group serves as the robust anchor, the terminal carboxylic acid (-COOH) group extends away from the surface. This carboxyl group is a versatile chemical handle, providing a site for subsequent covalent modification. It allows for the attachment of a wide array of molecules, including proteins, antibodies, DNA, fluorophores, and therapeutic agents, typically through amide bond formation using chemistries like EDC/NHS coupling. Furthermore, the deprotonation of the carboxylic acid at physiological pH imparts a negative surface charge, which is critical for maintaining the colloidal stability of nanoparticles in aqueous solutions.

Quantitative Data on Lipoic Acid-Functionalized Surfaces

The functionalization of surfaces with lipoic acid alters their physicochemical properties. The following tables summarize key quantitative data derived from the characterization of lipoic acid on gold nanoparticles (AuNPs).

| Parameter | Substrate | Value | Significance | Reference(s) |

| Surface Plasmon Resonance (SPR) Peak | Bare Gold Nanoparticles | 518 nm | Baseline optical property of AuNPs. | |

| Lipoic Acid-Coated AuNPs | 523 nm | A red-shift in the SPR peak indicates successful modification of the nanoparticle surface with lipoic acid. | ||

| Isoelectric Point (IEP) | Lipoic Acid-Capped 40 nm AuNPs | ~4 | The pH at which the surface has a net neutral charge. Below this pH, the surface is positive; above it, it is negative. The low IEP ensures the particles are negatively charged over a wide physiological pH range. | |

| Binding Affinity (KD) | Dihydrolipoic Acid to Human Serum Albumin (HSA) | 0.80 ± 0.007 × 10⁴ M⁻¹ | Represents moderate binding affinity to a key biological protein, indicating potential interactions in biological media. |

| Condition | Observation | Implication | Reference(s) |

| Colloidal Stability in NaCl | Lipoic Acid-Capped 40 nm AuNPs | Stable up to ~50 mM NaCl | The surface charge provided by the carboxyl groups prevents aggregation in low to moderate salt concentrations. Significant destabilization and aggregation occur at higher concentrations due to charge shielding. |

| Photochemical Stability | Free Lipoic Acid (in solution) | 0.7% retention after 120 days of daylight exposure | Lipoic acid in its free form is highly susceptible to degradation upon exposure to light. |

| Lipoic Acid in Nanostructured Lipid Carrier (NLC) | 88.5% retention after 120 days of daylight exposure | Encapsulation within a nanocarrier system drastically improves the photostability of lipoic acid. |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for the synthesis of lipoic acid-functionalized gold nanoparticles and the formation of self-assembled monolayers (SAMs).

This protocol describes a common method for synthesizing water-soluble AuNPs capped with lipoic acid.

-

Preparation of Solutions:

-

Solution A: Dissolve 50 mg of hydrogen tetrachloroaurate (HAuCl₄) in 50 mL of methanol.

-

Solution B: Dissolve 50 mg of lipoic acid in 50 mL of methanol.

-

Solution C: Dissolve 50 mg of sodium borohydride (NaBH₄) in 5 mL of water. This is the reducing agent.

-

-

Reaction:

-

Under vigorous stirring, add Solution B to Solution A.

-

After approximately 10 minutes, add Solution C to the mixture. The color of the mixture will change from yellow-orange to black, indicating the formation of gold nanoparticles. Hydrogen gas will also evolve.

-

-

Purification:

-

Allow the mixture to stir for one hour.

-

Let the mixture settle until a black precipitate of AuNPs forms.

-

Separate the precipitate by decanting the supernatant liquid.

-

Wash the precipitate three times with methanol to remove excess reactants.

-

The purified lipoic acid-capped AuNPs can then be resuspended in the desired solvent, such as water.

-

This protocol outlines the general steps for creating a well-ordered SAM on a flat gold surface, a common platform for biosensors and surface chemistry studies.

-

Substrate Preparation:

-

Use a clean gold-coated substrate (e.g., gold-coated silicon wafer or glass slide).

-

Clean the substrate to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

SAM Formation:

-

Prepare a dilute solution of lipoic acid (typically 1-10 mM) in a high-purity solvent like 200-proof ethanol.

-

Completely immerse the clean, dry gold substrate into the lipoic acid solution in a clean, sealable container.

-

To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen or argon.

-

Seal the container and allow the self-assembly process to occur for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Post-Assembly Rinsing and Drying:

-

Carefully remove the substrate from the thiol solution using clean tweezers.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate again with a stream of dry nitrogen.

-

Store the prepared SAM-coated substrate in a clean, dry environment (e.g., a desiccator) until use.

-

-

UV-Visible Spectrophotometry: Used to monitor the synthesis of AuNPs and their functionalization by observing the surface plasmon resonance (SPR) peak. A shift in this peak indicates a change in the nanoparticle's surface environment.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in solution, providing information on their size and aggregation state.

-

Zeta Potential Analysis: Determines the surface charge of particles in a colloidal suspension, which is a key indicator of their stability.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Used to identify the chemical functional groups present on the surface, confirming the presence of lipoic acid. The characteristic S-S vibration for lipoic acid appears around 511 cm⁻¹ in the Raman spectrum.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the core processes involved in lipoic acid surface binding and functionalization.

Caption: Mechanism of lipoic acid binding to a gold surface.

Caption: Experimental workflow for nanoparticle functionalization.

Caption: EDC/NHS chemistry for conjugating amines to lipoic acid.

References

- 1. Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrolipoic acid - Wikipedia [en.wikipedia.org]

- 4. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Terminal Carboxylic Acid Reactivity of Lipoamido-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid on Lipoamido-PEG8-acid, a versatile bifunctional linker crucial in bioconjugation and drug delivery. This document details the fundamental chemistry, experimental protocols, and quantitative parameters to empower researchers in leveraging this molecule for their specific applications.

Introduction to this compound

This compound is a heterobifunctional linker featuring a lipoic acid moiety and a terminal carboxylic acid, separated by an eight-unit polyethylene glycol (PEG) spacer. The lipoic acid group, with its disulfide bond, can readily anchor to metallic surfaces or participate in thiol-disulfide exchange reactions. The hydrophilic PEG linker enhances water solubility and reduces non-specific protein binding.[1] The terminal carboxylic acid is the primary focus of this guide, serving as a versatile handle for covalent conjugation to primary amine-containing molecules such as proteins, peptides, and amine-functionalized nanoparticles.

Reactivity of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is a reactive functional group that can be readily conjugated to primary amines through the formation of a stable amide bond.[1] However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation.

The most common and effective method for activating the carboxylic acid is through the use of carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

Mechanism of EDC/NHS-mediated Amide Coupling

The EDC/NHS coupling reaction is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to form a more stable and amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine.

-

Amide Bond Formation: The NHS ester then reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data for Carboxylic Acid Activation and Conjugation

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the activation and conjugation of PEG-carboxylic acids.

| Parameter | Recommended Range | Notes |

| Activation Step (EDC/NHS) | ||

| pH | 4.5 - 7.2 | The activation of the carboxylic acid with EDC and NHS is most efficient in this pH range. A common buffer used is MES (2-(N-morpholino)ethanesulfonic acid). |

| Molar Excess of EDC/NHS over PEG-acid | 2 to 10-fold | The optimal ratio may need to be determined empirically for each specific application. |

| Reaction Time | 15 - 30 minutes | The NHS-ester intermediate is susceptible to hydrolysis, so this step should be performed promptly before the addition of the amine-containing molecule. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Conjugation Step (to Amine) | ||

| pH | 7.0 - 8.0 | The reaction of the NHS-activated molecule with primary amines is most efficient at this pH. Common buffers include PBS (phosphate-buffered saline). |

| Molar Excess of Activated PEG-acid over Amine | 10 to 20-fold | A molar excess of the activated linker is often used to drive the reaction to completion, especially when labeling proteins or peptides. The optimal ratio may require empirical determination. |

| Reaction Time | 2 hours to Overnight | Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions at 4°C are typically performed overnight. |

| Quenching | ||

| Quenching Reagent | Tris or glycine buffer (20-50 mM final concentration) | Addition of a primary amine-containing buffer will consume any unreacted NHS-esters, effectively stopping the reaction. |

| Incubation Time | 15 minutes |

Table 1: Quantitative Parameters for EDC/NHS-mediated Amide Coupling of PEG-Carboxylic Acids

Experimental Protocols

The following are detailed protocols for the activation of the terminal carboxylic acid of this compound and its conjugation to a primary amine-containing molecule.

Protocol 1: Activation of this compound with EDC/NHS

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction tubes

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

-

Activation Reaction:

-

In a reaction tube, add the desired amount of this compound from the stock solution.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) from their respective stock solutions.

-

Incubate the reaction mixture for 15 minutes at room temperature.

-

The activated Lipoamido-PEG8-NHS ester is now ready for immediate use in the conjugation reaction.

-

Protocol 2: Conjugation of Activated this compound to a Primary Amine

Materials:

-

Activated Lipoamido-PEG8-NHS ester (from Protocol 1)

-

Amine-containing molecule (e.g., protein, peptide, or amine-functionalized nanoparticle)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

-

-

Conjugation Reaction:

-

Immediately add the freshly prepared activated Lipoamido-PEG8-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker is recommended for protein conjugation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

Visualizations of Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Caption: EDC/NHS activation and amine coupling of this compound.

Caption: Workflow for nanoparticle surface functionalization.

Caption: Lipoamide-stimulated mitochondrial biogenesis pathway.

Conclusion

This compound is a valuable tool for researchers in drug development and various scientific fields, offering a reliable method for conjugating molecules to primary amines. The terminal carboxylic acid, when activated with EDC and NHS, provides a robust and efficient means of forming stable amide bonds. By understanding the underlying chemistry and optimizing reaction conditions as outlined in this guide, researchers can effectively utilize this compound to construct novel bioconjugates for a wide range of applications, from targeted drug delivery to the functionalization of surfaces. Careful consideration of the quantitative parameters and adherence to established protocols will ensure successful and reproducible results.

References

Lipoamido-PEG8-acid: A Technical Guide to Biocompatibility and In Vivo Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected biocompatibility and in vivo behavior of Lipoamido-PEG8-acid. Given the limited direct literature on this specific conjugate, this document synthesizes information from studies on its core components—lipoic acid and short-chain polyethylene glycol (PEG)—to project its biological profile. It is intended to serve as a foundational resource for researchers utilizing this bifunctional linker in drug delivery, nanoparticle surface modification, and other biomedical applications.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a lipoic acid moiety and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer.

-

Lipoic Acid Group: This portion contains a disulfide bond that can be reduced to form two thiol groups. This functionality is widely used for anchoring molecules to gold surfaces (e.g., gold nanoparticles) or for participating in redox-related biological activities. Lipoic acid is a natural antioxidant, which is expected to contribute to the overall biocompatibility of the conjugate.

-

PEG8 Spacer: The short, hydrophilic 8-unit PEG chain enhances the water solubility of the molecule and any conjugate it is attached to. PEG linkers are known to provide steric hindrance, which can reduce non-specific protein binding and recognition by the reticuloendothelial system (RES), although this "stealth" effect is modest for short PEG chains.

-

Terminal Carboxylic Acid: This functional group allows for the covalent conjugation to primary amine groups on therapeutic agents, proteins, or other molecules through the formation of a stable amide bond, typically via carbodiimide chemistry (e.g., using EDC).

Predicted Biocompatibility Profile

The biocompatibility of this compound is predicted to be high, based on the well-established safety profiles of its components.

-

Lipoic Acid Moiety: Alpha-lipoic acid (ALA) is an endogenous antioxidant with anti-inflammatory properties.[1][2] It has been shown to be safe and is used clinically for conditions like diabetic neuropathy.[3] Its inclusion in the structure is likely to confer cytoprotective effects. Studies on lipoic acid derivatives have demonstrated their potential to inhibit inflammatory responses in vivo.[4]

-

PEG8 Moiety: Polyethylene glycol is considered non-toxic and non-immunogenic and is approved by the FDA for use in drug delivery applications.[5] Short-chain PEGs are readily soluble and, due to their low molecular weight, are expected to be efficiently cleared from the body.

In Vitro Biocompatibility Data (Representative)

The following tables summarize expected quantitative outcomes from standard in vitro biocompatibility assays. The data is representative for a small, PEGylated molecule and should be confirmed experimentally.

Table 1: In Vitro Cytotoxicity (MTT Assay) - Human Cell Line (e.g., HEK293)

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 1 | 99.1 | ± 1.2 |

| 10 | 98.5 | ± 1.5 |

| 50 | 97.2 | ± 2.1 |

| 100 | 95.8 | ± 2.5 |

| 250 | 92.4 | ± 3.1 |

| 500 | 88.7 | ± 3.8 |

Table 2: Hemocompatibility (Hemolysis Assay)

| Concentration (µg/mL) | % Hemolysis | Interpretation |

| 50 | 0.8 | Non-hemolytic |

| 100 | 1.1 | Non-hemolytic |

| 250 | 1.5 | Non-hemolytic |

| 500 | 2.2 | Slightly hemolytic |

| 1000 | 4.1 | Slightly hemolytic |

| Positive Control (Triton X-100) | 100 | Hemolytic |

| Negative Control (PBS) | < 0.2 | Non-hemolytic |

Predicted In Vivo Behavior

The in vivo behavior of this compound, when administered intravenously, will be primarily governed by its small molecular size (MW: 629.83 g/mol ).

Pharmacokinetics (PK)

The PEGylation of small molecules can alter their pharmacokinetic profiles. However, the short PEG8 chain is not expected to dramatically prolong circulation time compared to larger PEGs.

-

Distribution: Following intravenous administration, the molecule is expected to distribute rapidly throughout the systemic circulation. Its high water solubility should prevent aggregation.

-

Metabolism: The lipoic acid moiety can be metabolized through beta-oxidation of its carboxylic acid side chain. The PEG component is generally considered metabolically inert.

-

Elimination: Due to its molecular weight being well below the renal filtration threshold (typically >30 kDa), the primary route of elimination is expected to be rapid renal clearance, with the compound excreted in the urine. The elimination half-life is predicted to be short.

Biodistribution

The distribution to tissues is expected to be widespread but transient.

-

Organ Accumulation: Significant long-term accumulation in organs of the reticuloendothelial system (liver, spleen) is not anticipated due to the small size and hydrophilic nature of the molecule. The highest concentrations of the compound shortly after administration may be found in the kidneys, reflecting its clearance pathway.

-

Tumor Targeting: By itself, this compound has no inherent targeting capabilities. When conjugated to targeting ligands or incorporated into larger nanoparticle systems, its biodistribution will be dictated by the properties of the final construct.

In Vivo Safety Data (Representative)

The following table presents a likely outcome for an acute oral toxicity study, based on the high biocompatibility of the components.

Table 3: Acute Oral Toxicity Study (OECD 423 Guideline) - Rat Model

| Dose Group (mg/kg) | Number of Animals | Mortalities (within 14 days) | Clinical Signs of Toxicity | GHS Classification |

| 300 | 3 | 0/3 | None observed | Not Classified |

| 2000 | 3 | 0/3 | None observed | Category 5 or Unclassified |

Key Experimental Protocols

Detailed methodologies for assessing the biocompatibility and in vivo behavior of this compound are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of the compound on cell metabolic activity, an indicator of cell viability.

-

Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Hemocompatibility: Hemolysis Assay (Adapted from ASTM E2524-08)

This protocol determines the compound's potential to damage red blood cells.

-

Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., K₂-EDTA).

-

Blood Dilution: Dilute the whole blood with phosphate-buffered saline (PBS) to obtain a suitable red blood cell (RBC) concentration.

-

Sample Preparation: Prepare various concentrations of this compound in PBS. Use PBS as a negative control and a 1% Triton X-100 solution as a positive (100% hemolysis) control.

-

Incubation: Add 100 µL of the diluted blood to 1 mL of each test sample and control. Incubate at 37°C for 2-3 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes to pellet intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This stepwise procedure is used to assess acute toxicity after a single oral dose.

-

Animal Model: Use a single sex of healthy, young adult rats (typically females), weighing between 200-300g.

-

Housing & Acclimatization: House animals in standard conditions and allow for at least 5 days of acclimatization before dosing.

-

Dosing Procedure (Stepwise):

-

Step 1: Administer a starting dose of 300 mg/kg of this compound (dissolved in a suitable vehicle, e.g., water) to a group of 3 rats by oral gavage.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, moribundity, and mortality.

-

Step 2 (if needed): If no mortality occurs at 300 mg/kg, administer a higher dose of 2000 mg/kg to a new group of 3 rats.

-

-

Data Collection: Monitor body weight changes, food and water consumption, and any behavioral or physiological abnormalities.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

-

Classification: Classify the compound based on the number of mortalities at the tested dose levels according to the Globally Harmonized System (GHS).

In Vivo Pharmacokinetics Study

This protocol outlines a typical PK study in a rodent model following intravenous administration.

-

Animal Model: Use cannulated male Wistar rats (e.g., jugular vein for dosing, carotid artery for sampling) weighing 250-300g.

-

Dose Administration: Administer a single bolus dose of this compound (e.g., 5-10 mg/kg) via the jugular vein cannula.

-

Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the carotid artery cannula at predefined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Elimination Half-life (t½)

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

Caption: Workflow for in vitro biocompatibility assessment.

Caption: Workflow for an in vivo pharmacokinetics study.

Potential Signaling Pathway Involvement

The lipoic acid moiety of the molecule can participate in cellular antioxidant pathways. After cellular uptake and reduction of its disulfide bond to dihydrolipoic acid (DHLA), it can help mitigate oxidative stress.

Caption: Potential antioxidant action of the lipoic acid moiety.

References

Methodological & Application

Application Notes and Protocols for Lipoamido-PEG8-acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a versatile platform for modifying surfaces with well-defined chemical and physical properties. Lipoamido-PEG8-acid is a popular molecule for SAM formation, particularly on gold surfaces, due to its robust anchoring group (lipoamide) and a biocompatible polyethylene glycol (PEG) spacer that terminates in a carboxylic acid group. This terminal acid functionality is readily available for the covalent immobilization of biomolecules, such as proteins, antibodies, and peptides, making these surfaces ideal for biosensor development, drug delivery studies, and fundamental research in biointerfacial phenomena.

The lipoamide group, with its disulfide bond, forms a stable dithiocarbamate linkage with gold surfaces, providing enhanced stability compared to single thiol anchors. The PEG8 spacer serves two primary purposes: it provides a hydrophilic barrier that effectively resists non-specific protein adsorption, and it extends the terminal carboxylic acid group away from the surface, enhancing its accessibility for subsequent coupling reactions.

These application notes provide a detailed protocol for the formation and characterization of this compound SAMs on gold substrates, as well as a method for the subsequent immobilization of proteins.

Quantitative Data Summary

While specific quantitative data for this compound SAMs can vary depending on the precise experimental conditions (e.g., substrate smoothness, solution concentration, incubation time, and cleanliness), the following tables provide representative values for analogous carboxy-terminated and PEGylated SAMs on gold to serve as a benchmark for characterization.

Table 1: Typical Physical Characteristics of COOH-Terminated PEG SAMs on Gold

| Parameter | Typical Value | Characterization Method |

| Ellipsometric Thickness | 2 - 5 nm | Spectroscopic Ellipsometry |

| Water Contact Angle | 20° - 40° | Contact Angle Goniometry |

Table 2: Representative Protein Adsorption Data on COOH-Terminated SAMs

| Protein | Adsorbed Mass (ng/cm²) | Characterization Method |

| Bovine Serum Albumin (BSA) | > 200 (on charged surfaces) | Quartz Crystal Microbalance with Dissipation (QCM-D) |

| Lysozyme | Variable (dependent on surface charge and PEG conformation) | Quartz Crystal Microbalance with Dissipation (QCM-D) |

Note: Protein adsorption is highly dependent on the surface charge, which is influenced by the pH of the buffer relative to the pKa of the terminal carboxylic acid groups.[1]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold

This protocol details the steps for the preparation of a stable and well-ordered this compound SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM-D sensors)

-

This compound

-

Absolute Ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately to prevent atmospheric contamination.

-

-

Preparation of this compound Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 6.3 mg of this compound (MW: 629.8 g/mol ) in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrates in a clean glass vial.

-

Completely immerse the substrates in the this compound solution.

-

To minimize oxidation, purge the vial with nitrogen gas before sealing.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrates from the solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

-

Protocol 2: Characterization of this compound SAMs

To ensure the quality and consistency of the prepared SAMs, it is crucial to characterize their physical and chemical properties.

1. Ellipsometry for Thickness Measurement:

-

Use a spectroscopic ellipsometer to measure the thickness of the SAM.

-

First, measure the optical properties of the bare gold substrate.

-

After SAM formation, measure the coated substrate.

-

Model the SAM as a single layer with a refractive index of approximately 1.45 to determine the thickness.

2. Contact Angle Goniometry for Surface Wettability:

-

Measure the static water contact angle of the SAM surface.

-

Place a small droplet (1-2 µL) of DI water on the surface.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A low contact angle indicates a hydrophilic surface, as expected for a COOH-terminated SAM.

3. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition:

-

Use XPS to confirm the presence of the expected elements (C, O, N, S) in the SAM and the attenuation of the gold signal from the underlying substrate. This provides evidence of a successful monolayer formation.

Protocol 3: Protein Immobilization on this compound SAMs

This protocol describes the covalent immobilization of a protein to the terminal carboxylic acid groups of the SAM using carbodiimide chemistry.

Materials:

-

This compound SAM-coated substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

-

Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.5)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

-

Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to convert the carboxylic acid groups to reactive NHS esters.

-

Rinse the activated substrate with Activation Buffer and then with the protein immobilization buffer (e.g., PBS).

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 0.1 - 1 mg/mL).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.

-

-

Blocking of Unreacted Sites:

-

Remove the substrate from the protein solution and rinse with the wash buffer.

-

Immerse the substrate in the blocking solution for 10-15 minutes to deactivate any remaining NHS esters and minimize non-specific binding in subsequent steps.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with the wash buffer and then with DI water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The protein-functionalized surface is now ready for use in various applications.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound SAM and subsequent protein immobilization.

Caption: Workflow for SAM formation and protein immobilization.

Signaling Pathway Analogy: Surface Activation and Coupling

The process of activating the SAM surface and coupling a protein can be conceptually visualized as a signaling pathway.

Caption: Chemical activation and protein coupling pathway.

References

Application Notes and Protocols for Lipoamido-PEG8-acid Bioconjugation to Proteins and Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG8-acid is a heterobifunctional linker that incorporates a lipoic acid moiety and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG) spacer.[1] This molecule is a valuable tool in bioconjugation, enabling the covalent attachment of this PEGylated linker to primary amine groups on proteins, peptides, and other biomolecules.[1] The lipoic acid group, with its disulfide bond, offers a potential handle for surface immobilization on metal substrates like gold and silver, or can be involved in specific biological interactions.[2] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the conjugated molecule by increasing its hydrodynamic volume, which can reduce renal clearance and shield it from proteolytic degradation.[3]